2-Chloro-3-(methylsulfanyl)benzaldehyde

Catalog No.
S14581027
CAS No.
M.F
C8H7ClOS
M. Wt
186.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-3-(methylsulfanyl)benzaldehyde

Product Name

2-Chloro-3-(methylsulfanyl)benzaldehyde

IUPAC Name

2-chloro-3-methylsulfanylbenzaldehyde

Molecular Formula

C8H7ClOS

Molecular Weight

186.66 g/mol

InChI

InChI=1S/C8H7ClOS/c1-11-7-4-2-3-6(5-10)8(7)9/h2-5H,1H3

InChI Key

LRKQJVZEFPWCEH-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1Cl)C=O

2-Chloro-3-(methylsulfanyl)benzaldehyde is an aromatic compound characterized by the presence of both a chloro group and a methylsulfanyl group attached to a benzaldehyde structure. Its molecular formula is C8H8ClOSC_8H_8ClOS, and it features a benzene ring with a formyl group (–CHO) and substituents that influence its chemical reactivity and biological activity. This compound is notable for its potential applications in organic synthesis and medicinal chemistry.

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid, 2-chloro-3-(methylsulfanyl)benzoic acid.
  • Reduction: The aldehyde can be reduced to yield 2-chloro-3-(methylsulfanyl)benzyl alcohol.
  • Substitution Reactions: The chlorine atom can be substituted with various nucleophiles, leading to the formation of diverse derivatives depending on the nucleophile used (e.g., amines, thiols, or alkoxides) .

Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Research indicates that 2-chloro-3-(methylsulfanyl)benzaldehyde exhibits notable biological activities. It has been studied for its potential as an inhibitor in various enzyme-catalyzed reactions, which may modulate biochemical pathways. The presence of the chlorine and methylsulfanyl groups enhances its reactivity, suggesting potential applications in drug development and as a biochemical probe .

The synthesis of 2-chloro-3-(methylsulfanyl)benzaldehyde can be achieved through several methods:

  • Nucleophilic Substitution: Starting from 2-chloro-3-nitrobenzaldehyde, it can be reacted with methylthiol in the presence of reducing agents to form the desired compound.
  • Phase Transfer Catalysis: This method involves reacting chlorobenzaldehyde with sodium methyl mercaptide under phase transfer conditions, allowing for efficient conversion to the methylthio derivative followed by oxidation to yield the aldehyde .

These methods are optimized for yield and purity, making them suitable for both laboratory and industrial applications.

2-Chloro-3-(methylsulfanyl)benzaldehyde has various applications:

  • Organic Synthesis: It serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Biological Research: Used as a probe in studies of enzyme-catalyzed reactions and biological pathways.
  • Industrial Uses: Employed in producing dyes, pigments, and specialty chemicals .

Interaction studies involving 2-chloro-3-(methylsulfanyl)benzaldehyde focus on its mechanism of action within biological systems. It may interact with specific enzymes or receptors, influencing metabolic pathways. Such interactions are crucial for understanding its potential therapeutic effects and toxicity profiles .

Several compounds share structural similarities with 2-chloro-3-(methylsulfanyl)benzaldehyde. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Chloro-3-(methylthio)benzaldehydeChlorine at position 4, methylthio at position 3Lacks the unique properties imparted by the position of substituents
2-Chloro-4-(methylthio)benzaldehydeChlorine at position 2, methylthio at position 4Different reactivity due to substitution pattern
4-Methylthio-benzaldehydeMethylthio group without chlorineLacks halogen influence on reactivity
4-Chloro-3-methylbenzoic acidCarboxylic acid derivativeDifferent functional group leading to altered properties

Uniqueness

The uniqueness of 2-chloro-3-(methylsulfanyl)benzaldehyde lies in its specific arrangement of substituents (chlorine and methylsulfanyl groups), which confer distinct chemical properties and reactivity patterns not found in other similar compounds. This arrangement influences its biological activity, making it a valuable compound in both synthetic chemistry and biological research .

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Exact Mass

185.9906137 g/mol

Monoisotopic Mass

185.9906137 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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